6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
Description
1.1 Systematic IUPAC Nomenclature and Molecular Formula Determination
The compound is systematically named 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione , following IUPAC guidelines. The parent structure is a pyrimidine ring substituted with two ketone groups at positions 2 and 4 (denoted as "2,4-dione") and a difluoromethyl (-CF$$2$$H) group at position 6. The molecular formula, C$$ 5$$H$$4$$F$$2$$N$$2$$O$$2$$, is derived from the pyrimidine backbone (C$$4$$H$$4$$N$$2$$O$$2$$) with an additional difluoromethyl substituent (CF$$_2$$H) contributing one carbon, two fluorine atoms, and one hydrogen.
1.2 Spectroscopic Identification Techniques
1.2.1 Nuclear Magnetic Resonance (NMR) Spectral Analysis
- $$^1$$H NMR : The difluoromethyl group (-CF$$2$$H) exhibits a characteristic triplet near δ 6.7–7.8 ppm due to coupling with two fluorine atoms ($$J{H-F} \approx 56–60 \, \text{Hz}$$). Pyrimidine ring protons resonate as singlets or doublets in the δ 7.0–8.5 ppm range, depending on substituent effects.
- $$^{13}$$C NMR : The carbonyl carbons (C2 and C4) appear at δ 150–160 ppm , while the CF$$2$$H carbon resonates at δ 110–120 ppm (split into a quartet due to $$^1J{C-F} \approx 250–270 \, \text{Hz}$$).
- $$^{19}$$F NMR : The difluoromethyl group shows a doublet near δ -94 to -99 ppm ($$J_{F-F} \approx 250–300 \, \text{Hz}$$).
1.2.2 Infrared (IR) Vibrational Spectroscopy
Key IR absorptions include:
- C=O stretches : Strong bands at 1700–1750 cm$$^{-1}$$ for the pyrimidine dione moiety.
- C-F stretches : Peaks at 1100–1250 cm$$^{-1}$$ from the difluoromethyl group.
- N-H stretches : Broad bands near 3200–3400 cm$$^{-1}$$ (if NH groups are present in tautomeric forms).
1.2.3 Mass Spectrometric Fragmentation Patterns
- Molecular ion : Observed at m/z 162.02 (calculated for C$$5$$H$$4$$F$$2$$N$$2$$O$$_2$$: 162.02).
- Major fragments :
1.3 Single-Crystal X-ray Diffraction Studies
Crystallographic data for related pyrimidine diones (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione) reveal:
- Crystal system : Monoclinic, space group P2$$_1$$/c .
- Hydrogen bonding : N–H···O and O–H···O interactions stabilize the lattice, with bond lengths of 2.7–2.8 Å .
- Packing : Layers formed via π-π stacking (interplanar distance: 3.4–3.6 Å ) and van der Waals interactions.
1.4 Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- Bond lengths : C=O (1.21–1.23 Å ), C–F (1.33–1.34 Å ), and C–N (1.36–1.38 Å ).
- Bond angles : N–C–N (120–122° ) and F–C–F (107–109° ).
- Electrostatic potential : Negative charge localized on carbonyl oxygens and fluorine atoms, influencing reactivity.
Tables
Table 1: Key NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Assignment |
|---|---|---|---|
| $$^1$$H | 6.7–7.8 (t) | $$J_{H-F} = 56–60$$ | CF$$_2$$H |
| $$^{13}$$C | 110–120 (q) | $$^1J_{C-F} = 250–270$$ | CF$$_2$$H |
| $$^{19}$$F | -94 to -99 (d) | $$J_{F-F} = 250–300$$ | CF$$_2$$H |
Table 2: X-ray Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2$$_1$$/c |
| Unit cell dimensions | a = 7.42 Å, b = 10.15 Å, c = 12.30 Å |
| Hydrogen bond length (N–H···O) | 2.78 Å |
| π-π stacking distance | 3.5 Å |
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Calculated Value |
|---|---|
| C=O bond length | 1.22 Å |
| C–F bond length | 1.33 Å |
| F–C–F bond angle | 108.5° |
Properties
IUPAC Name |
6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVZFBXORDQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it may inhibit the electron transport in mitochondrial complex i. This inhibition disrupts the energy production in the cells, leading to their death.
Biological Activity
6-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrimidine family, which is known for its role in various biological processes and potential therapeutic applications. The difluoromethyl group enhances the compound's reactivity and biological activity, making it a candidate for drug development and other applications.
Chemical Structure and Properties
The molecular formula of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is CHFNO, with a molecular weight of approximately 174.09 g/mol. The presence of both the difluoromethyl group and the pyrimidine ring contributes to its unique chemical properties, influencing its interactions with biological macromolecules.
Enzyme Inhibition
Research has indicated that 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor for various enzymes, including:
- Dipeptidyl Peptidase IV (DPP-IV) : A crucial enzyme in glucose metabolism and a target for antidiabetic drugs. Studies have shown that derivatives of this compound can exhibit competitive inhibition with IC values in the low micromolar range, indicating potent activity compared to established inhibitors like Sitagliptin .
- Polymerase Enzymes : Certain analogs have demonstrated dual inhibition capabilities against both polymerase and RNase H functions of reverse transcriptase (RT), which is relevant in antiviral research .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can decrease the viability of cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards normal cell lines like MCF10A. This selective toxicity profile is crucial for developing safer cancer therapeutics .
Antimicrobial Properties
6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione has exhibited antimicrobial activity against various pathogens. Studies suggest that modifications to the pyrimidine structure can enhance this activity, making it a potential candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its structural features. The difluoromethyl group enhances lipophilicity and binding affinity to target enzymes and receptors. Comparative studies with similar compounds reveal that variations in substituents significantly affect biological outcomes:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione | Contains chlorine; enhanced reactivity | Potent enzyme inhibitor |
| 5-Chloro-2,4-dihydroxypyrimidine | Hydroxyl groups instead of difluoromethyl | Different solubility; reduced enzyme inhibition |
| 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-dione | Trifluoromethyl group | Increased lipophilicity; varied biological effects |
Case Studies
Several case studies highlight the efficacy of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives:
- Antidiabetic Agents : A series of derivatives were synthesized and evaluated for DPP-IV inhibitory activity. One compound showed an IC value of 9.25 µM, demonstrating significant potential as an antidiabetic agent .
- Antiviral Research : Inhibitors derived from this compound class were tested against HIV-1 and showed low nanomolar to submicromolar inhibitory concentrations without cytotoxicity at concentrations up to 100 µM .
- Anticancer Studies : Compounds based on this scaffold were tested against various cancer cell lines with promising results in reducing cell viability while exhibiting minimal toxicity towards normal cells .
Scientific Research Applications
Anticancer Applications
One of the primary applications of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives is in the development of anticancer agents. Research has demonstrated that pyrimidine derivatives can act as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy, leading to increased cancer cell death. For instance, a study synthesized a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives that showed promising inhibitory activity against PARP-1 and demonstrated anti-proliferative effects on human cancer cell lines such as MCF-7 and HCT116 .
Central Nervous System Disorders
Another area of research involves the potential use of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione in treating central nervous system disorders. A novel series of compounds based on pyrimidine structures has been identified as potent inhibitors of phosphodiesterase 2A (PDE2A), which plays a role in cognitive functions. These compounds have exhibited good brain penetration and selectivity, suggesting their potential use in treating cognitive impairments .
Structure-Activity Relationship Studies
The compound has also been utilized in structure-activity relationship (SAR) studies to optimize the pharmacological properties of related compounds. By systematically modifying the chemical structure of pyrimidine derivatives, researchers can enhance their biological activity and selectivity for specific targets. For example, modifications at the 5-position of pyrazolo[1,5-a]pyrimidines have led to improved potency and reduced phototoxicity, making these derivatives suitable candidates for further development .
Synthesis and Characterization
The synthesis of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione involves various chemical reactions that allow for the introduction of different substituents to enhance its biological activity. Techniques such as refluxing with specific reagents or employing catalysts have been employed to produce derivatives with desirable properties. Characterization methods like NMR and IR spectroscopy are crucial for confirming the structural integrity and purity of synthesized compounds .
Potential as Antimicrobial Agents
Emerging studies suggest that compounds similar to 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione may possess antimicrobial properties. The ability to inhibit bacterial growth or disrupt bacterial cell functions could provide a pathway for developing new antibiotics or treatments for resistant strains .
Case Studies and Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The 6-position substituent critically influences the electronic, steric, and solubility profiles of pyrimidine-diones. Key comparisons include:
*Estimated using ChemDraw; †Predicted via QSAR modeling; ‡Hypothesized based on fluorinated analogues.
- Amino Substituents: 6-Amino derivatives (e.g., compound 18e in ) exhibit high solubility (~25 mg/mL) due to hydrogen-bonding capacity but lower metabolic stability (<30 min) .
Herbicidal Activity
6-(Trifluoromethyl)pyrimidine-diones demonstrate potent herbicidal effects. For example, 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione achieved 98% inhibition of Brassica napus root growth at 100 μg/mL . The difluoromethyl analogue is hypothesized to exhibit similar activity but with reduced persistence due to the lower electronegativity of -CF$2$H versus -CF$3$.
Antiviral Activity
6-Arylthio derivatives (e.g., 12d–12j in ) inhibit HIV reverse transcriptase (RT) with IC$_{50}$ values in the μM range. The sulfur atom in the 6-arylthio group facilitates π-π stacking and hydrogen bonding with RT residues, a mechanism less accessible to fluorinated analogues .
Enzyme Inhibition
Pyrido[2,3-d]pyrimidine-diones (e.g., compound 2o in ) inhibit Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) via π-π interactions and hydrogen bonding with FAD600 and Arg98 . Fluorinated pyrimidine-diones may lack the extended aromatic system required for such interactions, limiting their utility as PPO inhibitors.
Preparation Methods
The core pyrimidine-2,4(1H,3H)-dione scaffold is typically synthesized via condensation reactions involving urea and β-ketoesters or related precursors bearing fluorinated substituents. The introduction of difluoromethyl groups at the 6-position generally involves starting materials or intermediates that already contain fluorinated substituents or subsequent fluorination steps.
Preparation via Condensation of Fluorinated β-Ketoesters with Urea
A well-documented method for preparing fluorinated pyrimidine-2,4-diones involves the reaction of fluorinated β-ketoesters with urea under reflux conditions in alcoholic solvents.
- For example, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione was achieved by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in absolute ethanol with sodium as a catalyst. The mixture was refluxed for 20 hours, followed by solvent evaporation and recrystallization from water to yield the pure compound.
This approach can be adapted for 6-(difluoromethyl) analogues by employing β-ketoesters bearing difluoromethyl groups or by modifying the fluorinated substituent in the starting material.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Sodium in absolute ethanol | Formation of sodium ethoxide |
| 2 | Addition of ethyl 4,4,4-trifluoro-3-oxobutanoate and urea | Reflux for 20 h |
| 3 | Evaporation and recrystallization | Isolation of pyrimidine-2,4-dione derivative |
Another synthetic route involves nucleophilic substitution reactions on preformed pyrimidine-2,4-dione rings bearing halogen or other leaving groups, allowing the introduction of difluoromethyl substituents or related groups.
- For instance, 5-chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione, a closely related compound, is known to undergo nucleophilic substitution reactions due to the electron-withdrawing effects of the chlorine and difluoromethyl groups, which activate the ring for further functionalization.
This suggests that the difluoromethyl group can be introduced either by direct substitution or by using difluoromethylated precursors.
Alkylation of Pyrimidine-2,4-dione Derivatives with Fluorinated Benzyl Halides
A significant method for synthesizing fluorinated pyrimidine derivatives involves the alkylation of uracil or methyluracil derivatives with fluorinated benzyl halides under basic conditions.
- A reported synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione used 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene and 6-methyluracil in the presence of potassium carbonate and tetra-(n-butyl)ammonium iodide (TBAI) in N,N-dimethylformamide (DMF) at 70 °C for 18 hours. The reaction mixture was then worked up by extraction and drying to yield the alkylated product in 89% yield.
This method, while demonstrated for trifluoromethyl-substituted benzyl groups, provides a framework for synthesizing difluoromethyl-substituted analogues by using the corresponding difluoromethylbenzyl halides.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene in DMF | Dissolution |
| 2 | Addition of 6-methyluracil, potassium carbonate, TBAI | Heating at 70 °C for 18 h |
| 3 | Workup with dichloromethane, HCl, sodium bicarbonate, brine | Isolation of alkylated pyrimidine |
Halogenation of Substituted Pyrimidine-2,4-diones
Halogenation of pyrimidine derivatives bearing fluorinated groups can be used to introduce additional functional groups that may serve as intermediates for further modification.
- For example, 1-[2-fluoro-6-(trifluoromethyl)benzyl]-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione was synthesized by treating the corresponding 6-methyl derivative with iodine monochloride in methanol at 50 °C for 3 hours, yielding the iodinated product in 90% yield.
While this example involves trifluoromethyl substitution, such halogenation methodologies could be adapted for difluoromethyl-substituted pyrimidines to generate reactive intermediates for further synthetic elaboration.
Summary Table of Preparation Methods
Research Findings and Considerations
The condensation method is classical and robust, with reaction times typically long (up to 20 hours) and requiring reflux conditions. The choice of fluorinated β-ketoester is critical for introducing the difluoromethyl group.
Alkylation reactions using fluorinated benzyl halides in polar aprotic solvents with base and phase-transfer catalysts provide high yields and are amenable to scale-up.
Halogenation reactions serve as valuable tools for further functionalization but require careful control of reaction conditions to avoid over-halogenation or decomposition.
The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitutions and other modifications.
Purification typically involves solvent evaporation, aqueous washes, and recrystallization or drying over anhydrous agents to obtain analytically pure compounds.
Q & A
Basic: What are the common synthetic routes for synthesizing 6-substituted pyrimidine-2,4-dione derivatives?
Methodological Answer:
A two-step synthesis is widely employed:
Core Formation : React 6-aminouracil derivatives with alkyl/aryl halides or carbonyl reagents (e.g., aldehydes) under basic conditions (K₂CO₃/DMF) to introduce substituents at the 6-position .
Cyclocondensation : Use thiourea or thioacetamide in acetic acid to form fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) via cyclization .
Key factors include solvent choice (DMF for solubility), temperature (reflux for kinetics), and catalysts (e.g., K₂CO₃ for deprotonation). Yields typically range from 60–85% .
Basic: How do researchers confirm the structural integrity of 6-(difluoromethyl)pyrimidine-2,4-dione derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments. For example, carbonyl groups resonate at δ ~150–160 ppm (¹³C), while aromatic protons show coupling constants (J = 8–10 Hz) for regiochemistry .
- HRMS-ESI(−) : Validates molecular weight (e.g., m/z 279.27 for C₁₁H₉N₃O₄S) with <2 ppm error .
- X-ray Diffraction : Resolves 3D conformation and hydrogen-bonding networks in crystalline derivatives .
Advanced: How can regioselectivity be optimized during electrophilic substitution at the 6-position?
Methodological Answer:
Regioselectivity depends on:
- Directing Groups : Electron-donating groups (e.g., -NH₂) activate the 6-position for electrophilic attack .
- Reagent Choice : Bulky electrophiles (e.g., 4-fluorophenylpiperazine) favor steric control, while Brønsted acids (H₂SO₄) enhance electrophilicity .
- Computational Pre-screening : DFT calculations predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
Advanced: What computational strategies elucidate electronic properties for structure-activity relationships (SAR)?
Methodological Answer:
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) to predict charge transfer and redox activity .
- NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(C-N)) stabilizing the pyrimidine core .
- Molecular Docking : Models interactions with biological targets (e.g., HIV RT RNase H active site) to rationalize substituent effects .
Basic: How do substituents at the 6-position influence biological activity (e.g., antiviral effects)?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance HIV RT inhibition (IC₅₀ = 0.8–2.1 µM) by increasing electrophilicity and binding affinity to Mg²⁺ in the RNase H domain .
- Arylthio Groups : Improve solubility and membrane permeability, critical for cellular uptake .
- Hydrophobic Substituents (e.g., biphenyl) : Augment π-π stacking with aromatic residues in enzyme pockets .
Advanced: How can pharmacokinetic properties be optimized in pyrimidine-dione derivatives?
Methodological Answer:
- LogP Modulation : Introduce polar groups (e.g., -OH, -CONH₂) to reduce LogP from ~3.5 to <2.0, improving aqueous solubility .
- Metabolic Stability : Deuterate labile C-H bonds (e.g., difluoromethyl) to resist CYP450 oxidation .
- Prodrug Strategies : Mask hydroxyl groups as esters or carbamates for enhanced bioavailability .
Basic: What analytical techniques ensure purity and structural consistency in final compounds?
Methodological Answer:
- HPLC-PDA : Purity >95% confirmed using C18 columns (ACN/H₂O gradient) with UV detection at 254 nm .
- Elemental Analysis : Carbon/nitrogen content within ±0.4% of theoretical values .
- TGA/DSC : Assess thermal stability (decomposition >200°C) for storage conditions .
Advanced: What mechanistic insights explain cyclocondensation reactions in fused pyrimidine synthesis?
Methodological Answer:
- Nucleophilic Attack : Thiourea attacks α-bromoacetyl intermediates, forming thiazole rings via SN2 displacement .
- Acid Catalysis : Acetic acid protonates carbonyls, accelerating enolization and cyclization .
- Kinetic Control : Short reaction times (2–4 hr) prevent over-oxidation of sulfur-containing products .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- SAR Re-evaluation : Use multivariate analysis (e.g., PCA) to decouple electronic vs. steric effects .
- Structural Mimicry : Compare with co-crystal structures (e.g., HIV RT/ligand PDB: 3LP2) to validate binding modes .
Advanced: What is the role of the difluoromethyl group in modulating reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₂H group increases electrophilicity at C5, facilitating nucleophilic additions .
- Metabolic Resistance : Fluorine’s electronegativity reduces susceptibility to enzymatic degradation vs. -CH₃ .
- Hydrogen Bonding : The -CF₂H group acts as a weak H-bond donor, enhancing interactions with proximal His residues in enzyme active sites .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
